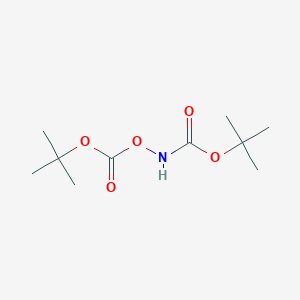

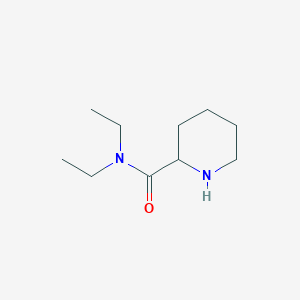

N,N-二乙基哌啶-2-甲酰胺

描述

N,N-diethylpiperidine-2-carboxamide is a compound that can be related to various research areas, including crystal engineering, pharmaceutical cocrystal synthesis, and antitumor activity. Although the provided papers do not directly discuss N,N-diethylpiperidine-2-carboxamide, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related carboxamide compounds often involves the formation of heterosynthons, as seen in the assembly of isonicotinamide N-oxide into a triple helix architecture using N-H...O- hydrogen bonding and C-H...O interactions . Additionally, the synthesis of various N-substituted carboxamides, such as those with antitumor properties, involves the attachment of different groups to the carboxamide moiety, which can significantly affect their biological activity . The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide provides an example of optimizing reaction conditions to achieve high yield and purity .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their interaction with biological targets. For instance, the crystallographic analysis of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide revealed an intramolecular hydrogen bond that influences the conformational flexibility of the molecule . This flexibility is important for the interaction with DNA, as seen in the structure of the complex formed between a DNA hexanucleotide and 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide .

Chemical Reactions Analysis

Carboxamide compounds can participate in various chemical reactions, including aminocarbonylation, where alkoxycarbonylpiperidines are used as N-nucleophiles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their biological activity, such as antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as their ability to bind to DNA by intercalation, are critical for their biological activity. For example, the 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed significant in vivo antitumor activity due to their ability to distribute efficiently within the body . The quantitation of these compounds in plasma using high-performance liquid chromatography highlights the importance of understanding their physicochemical properties for pharmacokinetic analyses .

Relevant Case Studies

Several case studies demonstrate the potential of carboxamide derivatives as antitumor agents. The 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown promising in vivo antitumor activity against solid tumors . Additionally, N-substituted 5-amino-N,N-diethyl-9-isopropyl triazolonaphthyridine-6-carboxamides have been identified as potent anti-inflammatory and analgesic agents without acute gastrolesivity, indicating their therapeutic potential .

科学研究应用

抗肿瘤活性:N,N-二乙基哌啶-2-甲酰胺及其衍生物因其抗肿瘤特性而受到研究。研究表明,某些衍生物,如 N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺,对小鼠中的刘易斯肺肿瘤等肿瘤表现出显着的活性 (Young, Evans, & Paxton, 1990)。另一项研究重点介绍了 N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺衍生物的合成和生物活性,揭示了它们对白血病和实体瘤的有效性 (Denny, Atwell, Rewcastle, & Baguley, 1987)。

驱虫剂研究:这种化学物质也在驱虫剂领域得到研究。一项关于蚊子气味受体的研究考察了新型驱虫剂(包括酰基哌啶和甲酰胺,如 N,N-二乙基哌啶-2-甲酰胺)对冈比亚按蚊的影响。这些化合物表现出显着的驱避特性,可能为避蚊胺提供替代品 (Grant 等,2020)。

与 DNA 的相互作用:一些研究集中在 N,N-二乙基哌啶-2-甲酰胺的吖啶衍生物与 DNA 之间的相互作用上。已知这些化合物会与 DNA 结合并干扰其功能,这是其抗肿瘤活性的一个关键方面 (Shukla, Mishra, & Tiwari, 2006)。另一项研究探讨了 DACA(一种密切相关的化合物)的 DNA 损伤特性,表明其作为抗癌剂的潜力 (Pastwa 等,1998)。

作用机制

Target of Action

It is known that similar compounds, such as n,n-diethyl-1,2-benzoxazole-3-carboxamide derivatives, are potent activators of nicotinamide phosphoribosyltransferase (nampt) . NAMPT is a key enzyme in the NAD biosynthesis pathway, playing a crucial role in cellular metabolism and energy production .

Biochemical Pathways

N,N-diethylpiperidine-2-carboxamide, if it indeed interacts with NAMPT, would affect the NAD biosynthesis pathway . NAD is a vital cofactor in various biochemical reactions, including those involved in energy production, DNA repair, cell death, and immune response . Therefore, any compound that influences NAD levels could have wide-ranging effects on cellular metabolism and function.

属性

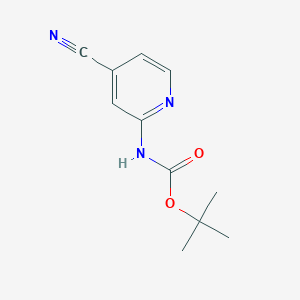

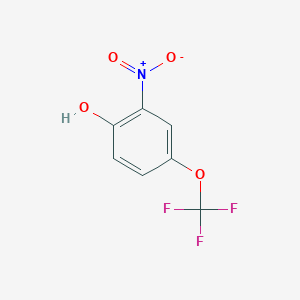

IUPAC Name |

N,N-diethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTDDMYSMJFACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293379 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethylpiperidine-2-carboxamide | |

CAS RN |

130497-30-2 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130497-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。